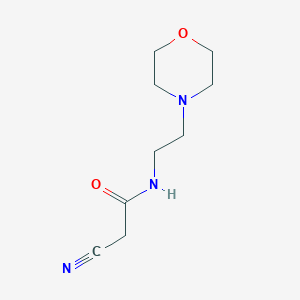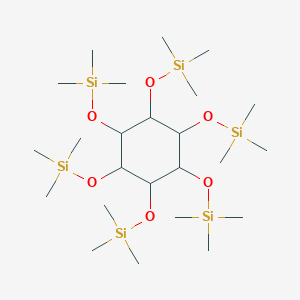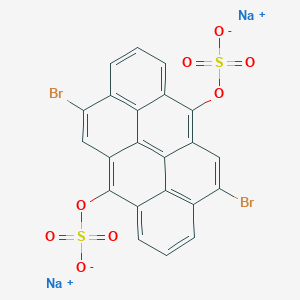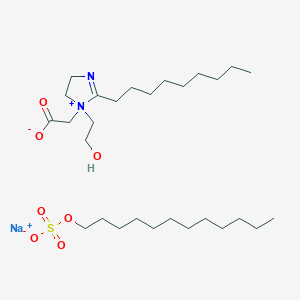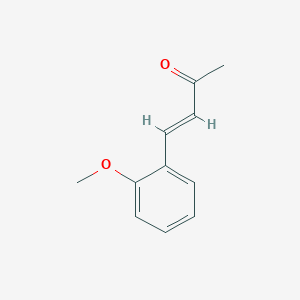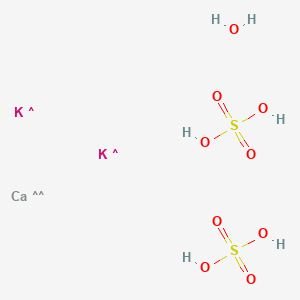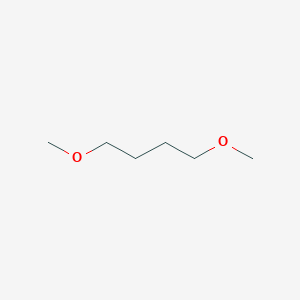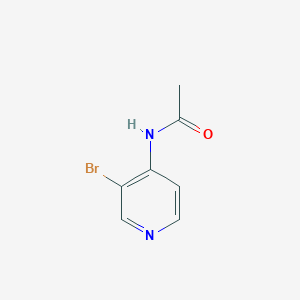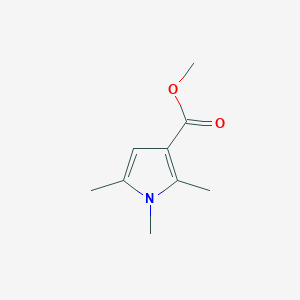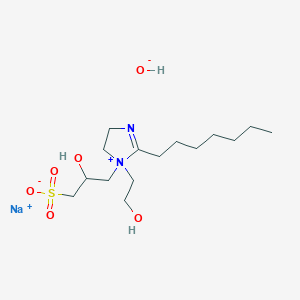
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as HEPPS, and it is commonly used as a buffering agent in biological and biochemical research.
Mécanisme D'action
HEPPS acts as a buffering agent by maintaining a stable pH in the solution. It has a pKa value of 7.55, which makes it an effective buffer at physiological pH. It forms a weak acid-base equilibrium that resists changes in pH when acids or bases are added to the solution.
Effets Biochimiques Et Physiologiques
HEPPS has no known biochemical or physiological effects on living organisms. It is considered a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
HEPPS has several advantages for use in lab experiments. It has a stable pH range, is highly soluble in water, and does not interfere with biological processes. However, HEPPS has some limitations, such as its high cost and the fact that it cannot be used in certain experiments where the pH needs to be precisely controlled.
List of
Orientations Futures
1. Investigating the potential use of HEPPS as a component in drug formulations.
2. Studying the effects of HEPPS on the stability of nanoparticles.
3. Developing new synthesis methods for HEPPS that are more cost-effective.
4. Exploring the use of HEPPS in the synthesis of new materials for biomedical applications.
5. Investigating the potential use of HEPPS in gene therapy.
6. Studying the effects of HEPPS on the activity of enzymes.
7. Developing new applications for HEPPS in the field of biotechnology.
8. Investigating the potential use of HEPPS in the production of biofuels.
9. Studying the effects of HEPPS on the growth and development of plants.
10. Developing new methods for the analysis of HEPPS in biological and environmental samples.
In conclusion, HEPPS is a synthetic compound that has gained popularity in scientific research for its potential applications in various fields. Its stable pH range and compatibility with biological processes make it an ideal buffering agent for many experiments. Further research is needed to explore its potential uses in drug formulations, gene therapy, and the production of biofuels.
Méthodes De Synthèse
The synthesis of HEPPS involves the reaction of imidazole with sodium hydroxide, followed by the addition of heptanal and 3-chloro-2-hydroxypropanesulfonic acid. The resulting product is then purified through crystallization and recrystallization processes.
Applications De Recherche Scientifique
HEPPS is widely used in scientific research as a buffering agent for various biological and biochemical experiments. It is commonly used in cell culture media, electrophoresis, and protein purification. HEPPS is also used in the synthesis of nanoparticles and as a component in various drug formulations.
Propriétés
Numéro CAS |
14351-00-9 |
|---|---|
Nom du produit |
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt |
Formule moléculaire |
C15H30N2NaO5S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
sodium;3-[2-heptyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonate;hydroxide |
InChI |
InChI=1S/C15H30N2O5S.Na.H2O/c1-2-3-4-5-6-7-15-16-8-9-17(15,10-11-18)12-14(19)13-23(20,21)22;;/h14,18-19H,2-13H2,1H3;;1H2/q;+1;/p-1 |
Clé InChI |
APRZRICSOILHPK-UHFFFAOYSA-M |
SMILES |
CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
SMILES canonique |
CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
Autres numéros CAS |
14351-00-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




